N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide
Description
N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a dimethylsulfamoylphenyl group at position 1 of the imidazole ring and a 2,2-dimethoxyethyl substituent on the carboxamide nitrogen. This compound belongs to a class of molecules where the imidazole-carboxamide core is modified with diverse functional groups to optimize pharmacological properties, including solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-19(2)26(22,23)13-7-5-12(6-8-13)20-10-14(18-11-20)16(21)17-9-15(24-3)25-4/h5-8,10-11,15H,9H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWQPDHURZFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(N=C2)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2,2-dimethoxyethyl)-1-[4-(dimethylsulfamoyl)phenyl]-1H-imidazole-4-carboxamide with structurally or functionally related imidazole-carboxamide derivatives. Key differences in substituents, synthesis methods, and biological activities are emphasized.
Table 1: Structural and Functional Comparison of Imidazole-Carboxamide Derivatives
Structural Differences and Implications
- Sulfonamide vs. Triazeno Groups: The dimethylsulfamoyl group in the target compound contrasts with the triazeno group in DIC. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while triazeno groups confer alkylating activity, as seen in DIC’s antitumor mechanism .
- Morpholine-Sulfonyl vs. Dimethylsulfamoyl : Morpholine-sulfonyl analogs (e.g., Entry 2 in Table 1) exhibit enhanced solubility due to the morpholine oxygen, whereas dimethylsulfamoyl may improve blood-brain barrier penetration .
- Halogenated Derivatives : Compounds with dichlorophenyl substituents (e.g., ) show increased lipophilicity, which may enhance membrane permeability but also raise toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
